molecular formula C10H7FN2O3 B2385198 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid CAS No. 1784043-56-6

1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid

Cat. No. B2385198
CAS RN: 1784043-56-6
M. Wt: 222.175
InChI Key: YAGZLXOBICTGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids. It has gained significant attention in the scientific community due to its potential use in the development of drugs for various diseases.

Scientific Research Applications

1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential use in drug development. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid exhibits potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various tissues. Additionally, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS), in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid in lab experiments is its potent anti-inflammatory, analgesic, and antipyretic effects. This makes it an ideal candidate for studying the mechanisms underlying inflammation, pain, and fever. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid can cause liver and kidney damage.

Future Directions

For research could include the development of new analogs with improved potency and selectivity, the investigation of its potential use in combination with other drugs, and the development of novel drug delivery systems to improve its bioavailability and reduce its potential toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid involves the reaction between 2-fluorobenzaldehyde and ethyl acetoacetate in the presence of hydrazine hydrate. The resulting product is then subjected to hydrolysis to obtain the desired compound. This method is efficient and yields a high purity product.

properties

IUPAC Name

2-(2-fluorophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-6-3-1-2-4-7(6)13-8(10(15)16)5-9(14)12-13/h1-5H,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGZLXOBICTGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=O)N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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